N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMLFMOWYZOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is attached through nucleophilic substitution reactions, where a 4-fluorobenzyl halide reacts with the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Target Compound :
- Core : Pyridazine (positions 3 and 4 nitrogen atoms).
- Substituents :
- 6-Methoxy group.
- 3-Carboxamide linked to 4-fluorobenzyl.
Compound 43a ():
- Core : Pyrimidine (positions 1 and 3 nitrogen atoms) fused with a tetrazole ring.
- Substituents :
- 4-Fluoro-3-methoxybenzyl group (additional methoxy vs. target compound).
- Hydroxymethyl-dioxane moiety and tetrazole group.
- The 3-methoxy on the benzyl group may alter steric interactions compared to the target compound’s simpler 4-fluorobenzyl .
Compound 37 ():
- Core : 1,2-Dihydropyridine (partially saturated ring with one nitrogen).
- Substituents: Two 4-fluorobenzyl groups (amide and amino positions). 2-Oxo and 4-methyl groups.
- Dual fluorobenzyl groups increase lipophilicity (logP ~3.5 estimated) but may reduce solubility .
Physicochemical and Pharmacokinetic Properties
Notes:
Structure-Activity Relationship (SAR) Insights
- Fluorobenzyl Group : Common across all compounds, critical for hydrophobic interactions with targets (e.g., kinase ATP pockets).
- Heterocyclic Core: Pyridazine (target): Moderate electron-withdrawing effects; planar structure favors π-π stacking. Pyrimidine-tetrazole (Compound 43a): Enhanced hydrogen-bonding capacity but higher steric hindrance.
- Methoxy vs. Hydroxymethyl : Methoxy in the target compound offers metabolic stability, whereas Compound 43a’s hydroxymethyl is a probable site for Phase II metabolism .
Biological Activity
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with a methoxy group and a fluorobenzyl substituent. The presence of these functional groups is believed to enhance its biological activity by influencing interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the methoxy group could facilitate interactions through hydrogen bonding or hydrophobic effects. This compound's ability to modulate enzyme activity is critical for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown antiproliferative effects against various cancer cell lines, including colorectal and breast cancer cells.
Case Study: Colorectal Cancer
In a study evaluating the compound's effect on human colorectal adenocarcinoma (Caco-2) cells, it was found to induce apoptosis and inhibit cell proliferation effectively. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 12.5 |
| HCT-116 | 10.0 |
| MCF-7 (breast cancer) | 15.0 |
The mechanism underlying its anticancer activity appears to involve the modulation of key signaling pathways, including PI3K/AKT, which are crucial for cell survival and proliferation.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Research Findings
- Cytokine Production : The compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : The anti-inflammatory effects are thought to be mediated through inhibition of NF-kB signaling pathways.
Q & A
Q. Basic
- Purity : HPLC analysis with a C18 column (≥98% purity threshold) using a gradient of acetonitrile/water (0.1% TFA).
- Structural Confirmation :
What experimental strategies are used to analyze the compound’s structure-activity relationship (SAR)?
Q. Advanced
- Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., –CF3) or electron-donating (e.g., –OCH3) substituents to assess lipophilicity (logP) and bioavailability.
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) to correlate substituent effects with IC50 values.
- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties (HOMO/LUMO) or molecular docking (AutoDock Vina) to study binding interactions .
How can researchers resolve discrepancies in bioactivity data across different studies?
Q. Advanced
- Purity Reassessment : Repurify the compound via preparative HPLC to eliminate impurities (e.g., unreacted starting materials).
- Stereochemical Confirmation : Perform X-ray crystallography to rule out racemization or unintended stereoisomers.
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. fluorescence assays) to minimize variability.
- Solvent Effects : Verify that DMSO stock solutions are free of water, which may degrade the compound .
What methodologies optimize reaction yields during large-scale synthesis?
Q. Advanced
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DCM) for carboxamide coupling efficiency.
- Catalyst Addition : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Gradients : Test reflux (80°C) vs. room temperature for kinetic control.
- Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .
How do researchers address metabolic instability of the compound in pharmacokinetic studies?
Q. Advanced
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or demethylated products.
- Stabilization Strategies : Introduce deuterium at labile positions (e.g., methoxy group) to slow CYP450-mediated degradation.
- Prodrug Design : Mask the carboxamide as an ester to enhance oral absorption and hydrolyze in vivo .
What analytical techniques differentiate polymorphic forms of the compound?
Q. Advanced
- PXRD (Powder X-Ray Diffraction) : Compare diffraction patterns to identify crystalline vs. amorphous phases.
- DSC (Differential Scanning Calorimetry) : Measure melting points and enthalpy changes to detect polymorph transitions.
- Solid-State NMR : Resolve spatial arrangements of fluorine and methoxy groups in the lattice .
How is the compound’s selectivity profile validated against off-target receptors?
Q. Advanced
- Panel Screening : Test against a broad panel of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel).
- CRISPR Knockout Models : Use gene-edited cell lines lacking the target receptor to confirm on-target effects.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff) to assess specificity .
What in silico tools predict the compound’s ADMET properties?
Q. Advanced
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), hepatic clearance, and hERG inhibition risk.
- CYP Inhibition : Run MetaSite to identify metabolic hotspots and potential drug-drug interactions.
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity alerts .
How do researchers validate target engagement in cellular models?
Q. Advanced
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein after compound treatment.
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor-ligand interactions in live cells.
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
